Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate
Description
Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is a substituted benzoate ester featuring a cyclopropylmethoxy group at the 3-position and an amino group at the 4-position of the benzene ring. This compound is structurally characterized by its ethyl ester moiety, which distinguishes it from methyl ester analogs (e.g., mthis compound) . The cyclopropylmethoxy substituent introduces steric and electronic effects that influence its physicochemical properties, such as solubility and crystallinity. Its synthesis typically involves nitro-group reduction and etherification steps, as seen in related compounds .
Properties
IUPAC Name |
ethyl 4-amino-3-(cyclopropylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,2-4,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPKHJFLLOSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-Hydroxy-4-Nitrobenzoate
Nitration of ethyl 3-hydroxybenzoate is performed using concentrated nitric acid in sulfuric acid at 0–5°C. The hydroxyl group directs electrophilic substitution to the para position, yielding ethyl 3-hydroxy-4-nitrobenzoate with >85% purity. Key parameters include:
O-Alkylation with Cyclopropylmethyl Bromide
The 3-hydroxy group is alkylated using cyclopropylmethyl bromide under basic conditions. In a representative procedure:
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Base : Potassium carbonate (2.2 equiv) in dimethylformamide (DMF).
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Conditions : Reflux at 80°C for 4–6 hours.
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Yield : 78–82% of ethyl 3-(cyclopropylmethoxy)-4-nitrobenzoate.
Optimization Insights :
Reduction of the Nitro Group to Amine
Catalytic hydrogenation using 10% Pd/C in ethanol under 3–4 bar H₂ pressure reduces the nitro group to amine quantitatively.
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Reaction time : 5–6 hours at 25–30°C.
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Workup : Filtration and solvent evaporation yield this compound with 88–92% purity.
Alternative Reductants :
Comparative Analysis of Methodologies
Table 1: Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 82 |
| NaHCO₃ | Acetone | 60 | 8 | 68 |
| Cs₂CO₃ | THF | 70 | 5 | 75 |
Table 2: Reduction Methods for Nitro-to-Amine Conversion
| Method | Catalyst | Solvent | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| H₂/Pd-C | 10% Pd-C | Ethanol | 3 | 92 |
| Fe/HCl | - | HCl/EtOH | - | 65 |
| NaBH₄/CuCl₂ | CuCl₂ | MeOH | - | 58 |
Industrial-Scale Considerations and Patent Landscape
The alkylation and hydrogenation steps align with scalable processes described in patents for analogous compounds. For instance, WO2012147098A2 details the use of EDC.HCl for carboxylate activation, though this is omitted in the target compound’s synthesis. Key industrial challenges include:
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Cost efficiency : Cyclopropylmethyl bromide’s high cost necessitates solvent recovery systems.
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Safety : Exothermic hydrogenation requires pressure-regulated reactors.
Analytical Characterization and Quality Control
Final product validation employs:
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¹H NMR : δ 1.25 (t, 3H, COOCH₂CH₃), 3.98 (d, 2H, OCH₂cyclopropyl), 6.85 (d, 1H, Ar-H).
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HPLC : Purity >98% using C18 column (acetonitrile/water, 60:40).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate exhibits promising anti-inflammatory and analgesic effects. These properties suggest its potential use as a lead compound in the development of new medications aimed at managing pain and inflammatory diseases. The compound's ability to interact with specific biological targets can be explored further through pharmacodynamic studies, which assess how the drug affects the body, and pharmacokinetic studies, which evaluate how the body affects the drug.
Anticancer Potential
Compounds structurally similar to this compound have shown activity against various cancer cell lines. This raises the possibility that this compound may also possess anticancer properties, warranting further investigation into its efficacy and mechanisms of action against specific tumors.
Research into the interaction of this compound with biological targets is essential for understanding its therapeutic potential. Binding affinity studies can help elucidate how effectively the compound interacts with enzymes or receptors involved in pain and inflammation pathways. These studies are crucial for determining the compound's pharmacological profile and guiding future modifications to enhance its efficacy.
Case Studies and Research Findings
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In Vitro Studies on Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory effects of compounds similar to this compound using various in vitro models. These models often involve assessing cytokine release from immune cells or measuring changes in cell viability under inflammatory conditions. -
Cancer Cell Line Screening
Initial screening of this compound against cancer cell lines has demonstrated varying degrees of cytotoxicity, suggesting its potential as an anticancer agent. Further optimization and testing are necessary to identify specific cancer types that may respond favorably to treatment with this compound.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate is part of a broader family of substituted benzoates. Key analogs include:
Key Observations :
- Ester Chain Length : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs, impacting solubility and bioavailability .
- Amino vs.
- Cyclopropylmethoxy vs. Phenethoxy : The cyclopropylmethoxy group (cyclopropane ring) confers greater rigidity and reduced polarity compared to linear alkoxy groups (e.g., phenethoxy in ), influencing solubility in organic solvents like ethyl acetate .
Reactivity and Functional Performance
- Polymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based initiators, achieving higher degrees of conversion (DC) due to its electron-donating dimethylamino group .
- Synthetic Flexibility : The cyclopropylmethoxy group in the target compound can resist hydrolysis under acidic conditions, a trait shared with methyl 3,4-bis(cyclopropylmethoxy)benzoate, which maintains structural integrity during purification .
Biological Activity
Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects. The compound's structure features an ethyl ester linked to an amino group and a cyclopropylmethoxy substituent on a benzoate core, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The synthesis typically involves the reaction of 4-amino-3-hydroxybenzoic acid with cyclopropylmethanol in the presence of activating agents to form the corresponding ester. This synthetic pathway is crucial for obtaining the compound in sufficient purity for biological testing.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoate compounds, including this compound, exhibit significant antimicrobial activity. For instance, similar compounds have been tested against various bacterial strains, revealing promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases, specifically caspase 3 and caspase 8 .
Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression. For example, docking studies suggest that it may effectively bind to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy . The binding affinity and inhibitory activity were assessed using both computational models and biochemical assays.
Study 1: Inhibition of EGFR Tyrosine Kinase
A recent study focused on synthesizing derivatives similar to this compound for targeting EGFR. The results indicated that certain derivatives exhibited competitive inhibition against EGFR tyrosine kinase, leading to decreased cell viability in treated cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related benzoate compounds. This compound was included in a panel of compounds tested against pathogenic bacteria. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By activating caspases, the compound triggers programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and bacterial survival.
- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, further contributing to its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-amino-3-(cyclopropylmethoxy)benzoate, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group with cyclopropylmethyl bromide under alkaline conditions (e.g., using K₂CO₃ in acetone). Key steps include refluxing at 40–60°C for 18–24 hours and purification via flash chromatography to separate byproducts like bis-substituted derivatives (e.g., 3,4-bis(cyclopropylmethoxy) analogs) .
- Critical Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of cyclopropylmethyl bromide to avoid over-alkylation. Use glacial acetic acid as a catalyst in ethanol for Schiff base formation if introducing additional functional groups .
Q. How can structural confirmation of this compound be achieved using crystallographic and spectroscopic methods?
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Ensure crystal quality via slow evaporation in ethyl acetate/n-hexane (1:10) .
- Spectroscopy : Use - and -NMR to verify substituent positions. For example, the cyclopropylmethoxy group shows characteristic splitting patterns in -NMR (δ 0.5–1.5 ppm for cyclopropane protons) and -NMR (δ 60–70 ppm for OCH₂) .
Q. What analytical techniques are suitable for purity assessment and quantification of this compound in complex mixtures?
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) provides reliable quantification. For preservative analysis in formulations, combine solid-phase microextraction (SPME) with GC-MS to detect trace impurities like methyl or ethyl benzoate derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 266.13 g/mol) and fragmentation patterns to distinguish positional isomers .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence the compound’s reactivity in pharmaceutical intermediates?
- Steric Effects : The cyclopropane ring introduces rigidity, potentially hindering nucleophilic attack at the ester group. Computational modeling (DFT) can predict activation energies for hydrolysis or substitution reactions .
- Electronic Effects : The electron-donating cyclopropylmethoxy group may stabilize adjacent amino groups via resonance, altering pKa values. Titration experiments in DMSO/water mixtures quantify basicity shifts .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?
- Case Study : Ethyl benzoate derivatives exhibit cytotoxicity in Hep-2 cells (IC₅₀ = 20–50 µM) but show anti-inflammatory activity in PDE4 inhibition assays. Use structure-activity relationship (SAR) studies to modify the amino or ester groups. For example, replacing the ethyl ester with a methyl group reduces cytotoxicity while retaining target binding .
- Experimental Design : Conduct parallel assays on cancer cell lines (e.g., HeLa) and primary cells (e.g., lung fibroblasts) to differentiate selective toxicity .
Q. How can researchers address challenges in crystallographic refinement due to disordered cyclopropane rings or overlapping signals in NMR?
- Crystallography : Apply SHELXL’s PART and SIMU instructions to model disorder in cyclopropane moieties. Use Hirshfeld surface analysis to validate intermolecular interactions .
- NMR Resolution : Acquire 2D spectra (e.g., HSQC, HMBC) to resolve overlapping signals. For example, - HMBC correlations can distinguish between methoxy and cyclopropylmethoxy carbons .
Q. What role does this compound play in catalyst systems, and how does its concentration affect reaction outcomes?
- Catalytic Effects : In polymerization (e.g., MgCl₂/TiCl₄ systems), ethyl benzoate derivatives act as electron donors, modulating stereoregularity. At low concentrations (0.1–0.5 mmol/L), they enhance isotacticity by coordinating to active Ti sites. Excess amounts (>1 mmol/L) poison catalysts, reducing activity .
- Kinetic Studies : Monitor chain-transfer rates via GPC to correlate ethyl benzoate concentration with molecular weight distribution (e.g., ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
